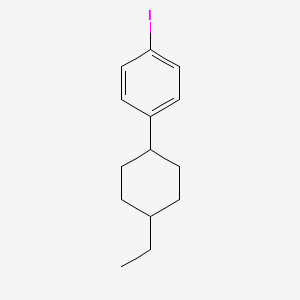
Butan-1-ol;3-oxohexanoate;titanium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-1-ol;3-oxohexanoate;titanium(2+) is a complex organometallic compound that combines the properties of butan-1-ol, 3-oxohexanoate, and titanium(2+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butan-1-ol;3-oxohexanoate;titanium(2+) typically involves the reaction of butan-1-ol with titanium(IV) chloride in the presence of a base, followed by the addition of 3-oxohexanoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The reaction conditions include:
- Temperature: 0-25°C
- Solvent: Anhydrous toluene or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-1-ol;3-oxohexanoate;titanium(2+) undergoes various chemical reactions, including:
Oxidation: The butan-1-ol moiety can be oxidized to butanal or butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The 3-oxohexanoate group can be reduced to 3-hydroxyhexanoate using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The titanium center can undergo ligand exchange reactions with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Triphenylphosphine (PPh₃), ammonia (NH₃)
Major Products Formed
Oxidation: Butanal, butanoic acid
Reduction: 3-Hydroxyhexanoate
Substitution: Various titanium-ligand complexes
Applications De Recherche Scientifique
Butan-1-ol;3-oxohexanoate;titanium(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Materials Science: The compound is used in the preparation of titanium-based materials with unique properties, such as high strength and corrosion resistance.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Butan-1-ol;3-oxohexanoate;titanium(2+) involves the coordination of the titanium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to bond formation or cleavage. The pathways involved include:
Coordination: The titanium center coordinates with the substrate, activating it for further reaction.
Catalysis: The activated substrate undergoes transformation through catalytic cycles, leading to the desired product.
Comparaison Avec Des Composés Similaires
Butan-1-ol;3-oxohexanoate;titanium(2+) can be compared with other similar compounds, such as:
Butan-1-ol;3-oxohexanoate;titanium(4+): This compound has a higher oxidation state of titanium, leading to different reactivity and applications.
Butan-1-ol;3-oxohexanoate;zirconium(2+): Zirconium analogs have similar structures but different chemical properties due to the different metal center.
Butan-1-ol;3-oxohexanoate;vanadium(2+): Vanadium analogs exhibit unique redox properties and are used in different catalytic applications.
Conclusion
Butan-1-ol;3-oxohexanoate;titanium(2+) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in catalysis, materials science, and beyond. Further research is likely to uncover even more applications and deepen our understanding of its properties and mechanisms.
Propriétés
Formule moléculaire |
C20H38O8Ti |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
butan-1-ol;3-oxohexanoate;titanium(2+) |
InChI |
InChI=1S/2C6H10O3.2C4H10O.Ti/c2*1-2-3-5(7)4-6(8)9;2*1-2-3-4-5;/h2*2-4H2,1H3,(H,8,9);2*5H,2-4H2,1H3;/q;;;;+2/p-2 |
Clé InChI |
CALLOWUQQLVZPF-UHFFFAOYSA-L |
SMILES canonique |
CCCCO.CCCCO.CCCC(=O)CC(=O)[O-].CCCC(=O)CC(=O)[O-].[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)



